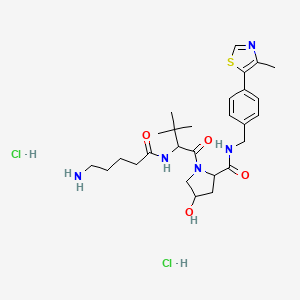

(S,R,S)-AHPC-C4-NH2 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the proteolysis-targeting chimeras (PROTACs) technology. This compound is a ligand that can be connected to a target protein ligand through a linker, forming a PROTAC molecule. PROTACs are designed to induce the degradation of specific proteins within cells, making them valuable tools in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C4-NH2 dihydrochloride typically involves the use of a VHL ligand, which is then modified to include a linker and an amine group. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Formation of the VHL Ligand: The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and protection/deprotection steps.

Introduction of the Linker: A linker is attached to the VHL ligand through a coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Addition of the Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C4-NH2 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Nucleophilic substitution reactions are commonly employed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

(S,R,S)-AHPC-C4-NH2 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.

Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, such as those involved in cancer or neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C4-NH2 dihydrochloride involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex tags the target protein with ubiquitin, marking it for degradation by the proteasome. The compound acts as a bridge between the VHL protein and the target protein, facilitating their interaction and subsequent degradation .

Comparison with Similar Compounds

Similar Compounds

(S,R,S)-AHPC dihydrochloride: Another VHL ligand used in PROTAC technology.

(S,R,S)-AHPC-Me dihydrochloride: A methylated derivative with similar applications.

(S,R,S)-AHPC-C2-NH2 dihydrochloride: A shorter-chain analog with similar properties

Uniqueness

(S,R,S)-AHPC-C4-NH2 dihydrochloride is unique due to its specific linker length and functional groups, which can influence its binding affinity and specificity for target proteins. This makes it a valuable tool for designing PROTACs with tailored properties for specific research or therapeutic applications .

Biological Activity

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthetic compound that functions primarily as an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand. This compound is engineered for use in targeted protein degradation through the proteasome pathway, specifically within the context of PROTAC (Proteolysis Targeting Chimeras) technology. The biological activity of this compound is significant in the field of cancer research and therapeutic development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉Cl₂N₅O₄S |

| Molecular Weight | 602.6 g/mol |

| CAS Number | 2138439-53-7 |

| Appearance | Solid |

This compound operates by selectively targeting proteins for degradation via the ubiquitin-proteasome system. This is achieved by linking an E3 ligase ligand to a target protein ligand, allowing for the recruitment of the ubiquitin machinery to specific substrates. The VHL ligand facilitates the binding to E3 ligases, which are crucial for ubiquitin transfer and subsequent proteolytic degradation .

In Vitro Studies

- Target Engagement : Studies have shown that (S,R,S)-AHPC-C4-NH2 effectively binds to E3 ligases, particularly VHL, facilitating the degradation of target proteins associated with tumorigenesis.

- Efficacy in Cancer Models : In vitro experiments demonstrated that treatment with (S,R,S)-AHPC-C4-NH2 led to a significant reduction in the levels of oncoproteins such as EZH2 and SUZ12, which are components of the PRC2 complex implicated in cancer progression .

Case Studies

- Case Study 1 : A study published in Cell Chemical Biology illustrated that EED-targeted PROTACs utilizing (S,R,S)-AHPC-C4-NH2 were able to degrade PRC2 components effectively, resulting in reduced cell proliferation in various cancer cell lines .

- Case Study 2 : Another investigation focused on the compound's impact on apoptosis in cancer cells. Results indicated that treatment with (S,R,S)-AHPC-C4-NH2 led to increased apoptosis rates through the activation of caspase pathways, further supporting its potential as an anti-cancer agent .

Properties

Molecular Formula |

C27H41Cl2N5O4S |

|---|---|

Molecular Weight |

602.6 g/mol |

IUPAC Name |

1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H |

InChI Key |

QBJGQVIKGJREIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.